4-(2-methyl-1H-indol-3-yl)quinoline
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Overview
Description
4-(2-methyl-1H-indol-3-yl)quinoline is a heterocyclic compound that combines the structural features of both indole and quinoline. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both indole and quinoline moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1H-indol-3-yl)quinoline typically involves the construction of the indole and quinoline rings followed by their coupling. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The quinoline ring can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of these synthetic routes, utilizing continuous flow reactors and catalytic processes to enhance yield and reduce reaction times. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-1H-indol-3-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens and nitro groups are used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole and quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-(2-methyl-1H-indol-3-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(2-methyl-1H-indol-3-yl)quinoline in biological systems involves its interaction with DNA and proteins. The indole moiety can intercalate into DNA, disrupting its structure and function, while the quinoline ring can inhibit enzymes such as topoisomerases, leading to cell cycle arrest and apoptosis . The compound also affects intracellular reactive oxygen species (ROS) levels, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-3-yl)quinoline: Lacks the methyl group on the indole ring, which may affect its biological activity and chemical reactivity.
2-(1H-indol-3-yl)quinoline: The indole ring is attached at a different position on the quinoline ring, leading to different steric and electronic properties.
Uniqueness
4-(2-methyl-1H-indol-3-yl)quinoline is unique due to the presence of the methyl group at the C2 position of the indole ring, which can influence its binding interactions with biological targets and its reactivity in chemical transformations .
Properties
IUPAC Name |
4-(2-methyl-1H-indol-3-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-12-18(15-7-3-5-9-17(15)20-12)14-10-11-19-16-8-4-2-6-13(14)16/h2-11,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGQMRSXQHPIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CC=NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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